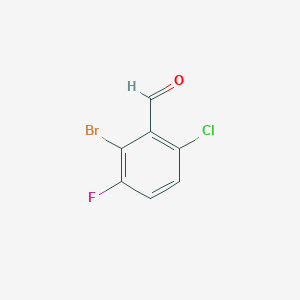

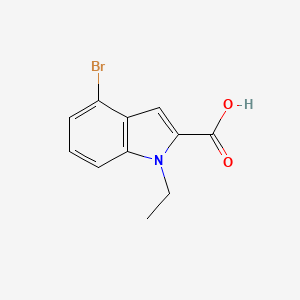

![molecular formula C9H9NO2 B6362850 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 157405-32-8](/img/structure/B6362850.png)

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d][1,3]oxazin-2(4H)-one is a type of organic compound known as a benzoxazine . Benzoxazines are heterocyclic compounds (compounds that contain a ring made up of at least two different elements) with a structure based on a benzene ring fused to an oxazine ring .

Synthesis Analysis

The synthesis of benzoxazines often involves the reaction of phenols, formaldehyde, and primary amines . In the case of 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, the specific synthesis process could vary depending on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazines can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .

Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions, including polymerization . The specific reactions that this compound can participate in would depend on its molecular structure and the reaction conditions.

Applications De Recherche Scientifique

Antimicrobial Applications :

- Benzo[b][1,4]oxazin-3(4H)-one derivatives have demonstrated significant in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria. Fluorine atoms in these compounds enhance their antimicrobial properties, suggesting potential in designing new antimicrobial agents (Fang et al., 2011).

- Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones, synthesized using click chemistry, have shown promise as antimicrobial agents, with molecular docking studies supporting their activity (Bollu et al., 2017).

Anticorrosive Properties :

- Benzoxazine derivatives, specifically 2-Methyl-4H-benzo[d][1,3]oxazin-4-one, have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid, showing significant inhibition efficiency (Kadhim et al., 2017).

Chemical Synthesis and Reactivity :

- The reactivity of various substituted 2-methyl-4H-benzo[d][1,3]oxazin-4-ones under microwave irradiation has been studied, leading to the synthesis of a series of high-yield compounds, indicating their utility in chemical synthesis (Prousis et al., 2013).

Application in Gasoline Motor Oils :

- 2‐Methyl‐benzo[d][1,3]oxazin‐4‐one has been used as a key intermediate in the synthesis of benzoxazinone and quinazolinone derivatives, showing potential as antioxidant additives for gasoline motor oils (Hassan et al., 2011).

Biological Evaluation in Cancer Research :

- Gold(I)-catalyzed synthesis of substituted 4H-benzo[d][1,3]oxazines has been explored, with the compounds showing variable biological activity in breast cancer cell lines, indicating their potential as drug candidates (Segura-Quezada et al., 2022).

Dual-Acting Agents in Thrombosis Treatment :

- Derivatives of 3,4-dihydro-2H-benzo[1,4]oxazin have been developed as dual-acting agents to block the thromboxane A2 receptor and activate the prostacyclin receptor, showing promise as novel treatments in anti-thrombotic and cardiovascular fields (Ohno et al., 2006).

Orientations Futures

Mécanisme D'action

Mode of Action

It has been observed that the compound can undergo catalyst-free annulations under mild conditions . Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields . This suggests that the compound may interact with its targets through a similar mechanism.

Propriétés

IUPAC Name |

8-methyl-1,4-dihydro-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-12-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKHIMGGDGZAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)COC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

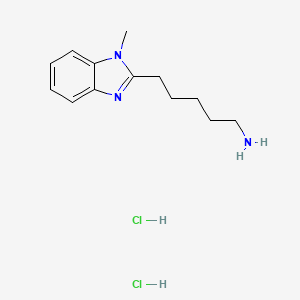

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)

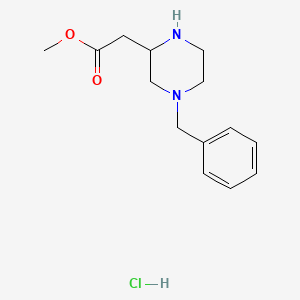

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)

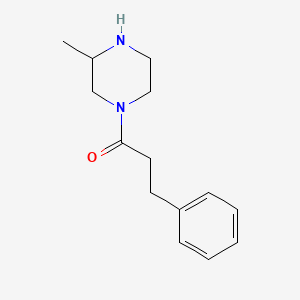

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)

amine hydrochloride](/img/structure/B6362817.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)